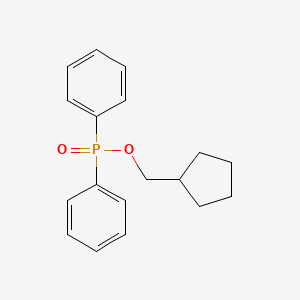

Cyclopentylmethyl diphenylphosphinate

Description

Foundational Context and Significance in Organophosphorus Chemistry

Organophosphorus chemistry is a mature and vital subfield of organic chemistry, with a history stretching back over a century. bibliotekanauki.pl Compounds in this class are characterized by the presence of a phosphorus-carbon bond. The field has yielded numerous named reactions, such as the Michaelis-Arbuzov and Wittig reactions, which are fundamental to synthetic organic chemistry. bibliotekanauki.pl Organophosphorus compounds have found a vast array of applications, from industrial and agricultural chemicals to pharmaceuticals. taylorandfrancis.comfrontiersin.org

Phosphinates are a specific class of organophosphorus compounds featuring two phosphorus-carbon bonds and one phosphorus-oxygen ester linkage, with the general formula R₂P(=O)(OR'). wikipedia.org Cyclopentylmethyl diphenylphosphinate (B8688654) falls into this category, with two phenyl groups and a cyclopentylmethyl group attached to the phosphorus atom through the ester linkage. The phosphorus atom in phosphinates is in the +5 oxidation state.

The synthesis of phosphinates, such as diphenylphosphinate esters, can be achieved through several methods. A common approach involves the reaction of chlorodiphenylphosphine (B86185) with an appropriate alcohol in the presence of a base, followed by oxidation. bibliotekanauki.pl Another method is the palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides. organic-chemistry.org These synthetic routes offer versatility in introducing various alkyl and aryl substituents, allowing for the fine-tuning of the compound's properties.

The significance of the phosphinate group lies in its unique electronic and steric properties, which can influence the reactivity and physical characteristics of the molecule. The P=O double bond is highly polar, contributing to the chemical reactivity and coordination properties of the compound. The two phenyl groups in Cyclopentylmethyl diphenylphosphinate would provide steric bulk and electronic effects, while the cyclopentylmethyl group introduces a flexible, alicyclic component.

Broader Scope of Phosphinate Compounds in Contemporary Chemical Science

Phosphinate compounds are the subject of extensive research and have a wide range of applications in contemporary chemical science. Their utility spans from materials science and catalysis to medicinal chemistry.

In materials science , phosphinates are utilized as flame retardants, antioxidants, and thermal stabilizers in polymers. frontiersin.orgwikipedia.org The phosphorus-containing moiety can interrupt the combustion cycle of a material, thereby imparting flame-retardant properties. Metal phosphinates, which are coordination polymers formed between metal ions and phosphinate ligands, are a growing area of research for applications in ion exchange, catalysis, and as porous materials for gas storage. mdpi.commdpi.com The thermal stability of alkyl diphenylphosphinates has also been a subject of study. acs.orgresearchgate.netacs.org

In the realm of catalysis , phosphinate-derived ligands are employed in transition metal-catalyzed reactions. The electronic and steric properties of the phosphinate can be tuned to influence the activity and selectivity of the catalyst. researchgate.net Nucleophilic phosphine (B1218219) catalysis is a significant area where phosphinates can be precursors to the active phosphine catalysts. nih.govacs.org

Medicinal chemistry has seen a surge in the development of organophosphorus compounds as therapeutic agents. jelsciences.comrsc.orgresearchgate.net While phosphonates are more common in drug design, phosphinates also hold potential. Organophosphorus compounds are investigated for a range of biological activities, including as enzyme inhibitors and for their antibacterial and anticancer properties. taylorandfrancis.comjelsciences.com The development of new synthetic methods for organophosphorus compounds, including phosphinates, is crucial for advancing this field. frontiersin.org

The following table provides a general overview of the properties of a related class of compounds, alkyl diphenylphosphinates, to offer a contextual understanding of the potential characteristics of this compound.

| Property | General Description for Alkyl Diphenylphosphinates |

| Physical State | Typically solids or high-boiling liquids at room temperature. |

| Solubility | Generally soluble in common organic solvents. |

| Stability | Relatively stable under normal conditions, but can undergo pyrolysis at elevated temperatures. acs.orgresearchgate.netacs.org |

| Reactivity | The P-O-C ester linkage can be susceptible to hydrolysis. The P=O group can act as a hydrogen bond acceptor. |

Detailed Research Findings

While specific research findings for this compound are not prevalent in the reviewed literature, we can infer potential areas of investigation based on studies of analogous compounds. Research on alkyl and aryl diphenylphosphinates has focused on their synthesis, thermal properties, and applications as ligands or in materials science.

For instance, the synthesis of a series of novel alkyl-substituted aryl diphenylphosphinate esters has been reported, demonstrating the versatility of synthetic methods to create a library of related compounds. tandfonline.com Such studies are crucial for structure-activity relationship investigations. The reaction typically involves the coupling of diphenylphosphinic chloride with the corresponding alcohol or phenol. tandfonline.com

The thermal decomposition of alkyl diphenylphosphinates has been studied to understand their stability and degradation pathways, which is important for their application as flame retardants. acs.orgresearchgate.netacs.org These studies provide insights into the bond dissociation energies and the mechanisms of pyrolysis.

Furthermore, the coordination chemistry of phosphinates with various metal ions has been explored to create new materials with interesting structural and functional properties. mdpi.commdpi.comnih.gov These metal-organic frameworks (MOFs) and coordination polymers are being investigated for their potential in catalysis and gas separation. mdpi.comnih.gov The isoreticular design principles, often used in carboxylate-based MOFs, are also being applied to phosphinate-based systems. nih.gov

The following table summarizes the types of research conducted on phosphinate compounds, which would be relevant areas of future investigation for this compound.

| Research Area | Focus of Investigation | Potential Relevance to this compound |

| Synthetic Chemistry | Development of efficient and selective methods for the preparation of phosphinate esters. bibliotekanauki.plorganic-chemistry.orgtandfonline.comumcs.pl | Establishing a reliable synthetic route to this compound. |

| Thermal Analysis | Study of the thermal stability and decomposition mechanisms. acs.orgresearchgate.netacs.org | Understanding its potential as a flame retardant or in high-temperature applications. |

| Coordination Chemistry | Synthesis and characterization of metal-phosphinate complexes and polymers. mdpi.commdpi.comnih.gov | Exploring its use as a ligand for creating novel materials with catalytic or sorption properties. |

| Catalysis | Application as a ligand in homogeneous catalysis or as a precursor to catalysts. researchgate.netnih.govacs.orgscispace.commdpi.com | Investigating its potential to influence the outcome of catalytic reactions. |

| Medicinal Chemistry | Evaluation of biological activity. jelsciences.comrsc.orgresearchgate.net | Screening for potential therapeutic applications. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91237-89-7 |

|---|---|

Molecular Formula |

C18H21O2P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

[cyclopentylmethoxy(phenyl)phosphoryl]benzene |

InChI |

InChI=1S/C18H21O2P/c19-21(17-11-3-1-4-12-17,18-13-5-2-6-14-18)20-15-16-9-7-8-10-16/h1-6,11-14,16H,7-10,15H2 |

InChI Key |

YCUMUHQIYDAALO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Cyclopentylmethyl Diphenylphosphinate (B8688654)

The synthesis of Cyclopentylmethyl diphenylphosphinate can be approached through several established methods, each with its own set of advantages and mechanistic intricacies. These pathways range from classical esterification reactions to modern transition-metal-catalyzed transformations.

Direct Synthesis from Diphenylphosphinic Acid Derivatives

A primary and straightforward route to this compound is the direct esterification of diphenylphosphinic acid with cyclopentylmethanol. This reaction is typically facilitated by an acid catalyst or by converting the phosphinic acid to a more reactive species, such as diphenylphosphinic chloride. The reaction of diphenylphosphinic chloride with cyclopentylmethanol, usually in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid, provides the desired phosphinate ester. mdpi.com

Microwave-assisted direct esterification has emerged as a more efficient alternative to conventional heating. mdpi.comnih.gov This method often results in shorter reaction times and higher yields. The use of ionic liquids as catalysts in these reactions can further enhance the reaction rate and selectivity. nih.gov

Table 1: Examples of Direct Esterification of Phenyl-H-Phosphinic Acid with Various Alcohols under Microwave Conditions mdpi.com

| Alcohol | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|

| Ethanol | 160 | 120 | 85 |

| n-Propanol | 180 | 180 | 98 |

| Isopropanol | 180 | 360 | 80 |

| n-Butanol | 180 | 180 | 99 |

| n-Pentanol | 190 | 180 | 99 |

Strategies Involving Alkali Metal Phosphides

Another synthetic strategy involves the use of alkali metal diphenylphosphides, such as sodium diphenylphosphide or lithium diphenylphosphide. These nucleophilic reagents can react with a suitable electrophile, such as a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide), in an SN2 reaction. This initial reaction forms a tertiary phosphine (B1218219), cyclopentylmethyl(diphenyl)phosphine. Subsequent oxidation of the phosphine with an oxidizing agent like hydrogen peroxide or air yields the target compound, this compound.

The alkali metal phosphide (B1233454) can be prepared by reacting diphenylphosphine (B32561) with a strong base like n-butyllithium or by the reduction of chlorodiphenylphosphine (B86185) with an alkali metal. prepchem.comgoogle.com

Table 2: Synthesis of Tertiary Phosphines via Reaction of Lithium Diphenylphosphide with Alkyl Halides google.com

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| Benzyl chloride | Benzyl(diphenyl)phosphine | Not specified |

| n-Butyl bromide | n-Butyl(diphenyl)phosphine | Not specified |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful and versatile approach to the formation of P-C bonds and the synthesis of P-chiral compounds like this compound. rsc.org

The synthesis of enantiomerically enriched this compound can be achieved through the palladium-catalyzed α-arylation of a suitable phosphine oxide precursor. organic-chemistry.org This methodology allows for the creation of a stereogenic phosphorus center with high enantioselectivity. The reaction typically involves the coupling of a secondary phosphine oxide with an aryl halide or triflate in the presence of a palladium catalyst and a chiral ligand. organic-chemistry.orgwipo.int For the synthesis of the target molecule, this would conceptually involve the coupling of cyclopentylmethyl(phenyl)phosphine oxide with a phenyl halide.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Various P-chiral monophosphorus ligands have been developed for this purpose. wipo.int

Table 3: Examples of Palladium-Catalyzed α-Arylation of Benzyl Phosphine Oxides with Aryl Bromides organic-chemistry.orgnih.gov

| Benzyl Phosphine Oxide | Aryl Bromide | Catalyst System | Yield (%) |

|---|---|---|---|

| Benzyl(diphenyl)phosphine oxide | Bromobenzene | Pd(OAc)₂/Xantphos | 85 |

| Benzyl(dicyclohexyl)phosphine oxide | 4-Bromotoluene | Pd(OAc)₂/Xantphos | 91 |

| Benzyl(diphenyl)phosphine oxide | 3-Bromobenzotrifluoride | Pd(OAc)₂/Xantphos | 71 |

| Benzyl(diphenyl)phosphine oxide | 2-Bromotoluene | Pd(OAc)₂/Xantphos | 51 |

Contextualizing Michaelis-Arbuzov and Michaelis-Becker Reactions for Related Structures

The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone transformations in organophosphorus chemistry for the formation of phosphorus-carbon bonds. wikipedia.orgorganic-chemistry.orgresearchgate.netchempedia.info While not directly applicable to the synthesis of this compound from its most common precursors, they are instrumental in the synthesis of structurally related phosphinates and provide a conceptual framework.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. wikipedia.orgorganic-chemistry.org A variation of this reaction, using a phosphonite ester (RP(OR')₂) as the phosphorus-containing reactant, would yield a phosphinate. For a structure related to the target compound, one could envision the reaction of an ethyl phenylphosphonite with cyclopentylmethyl bromide to yield ethyl cyclopentylmethyl(phenyl)phosphinate.

The Michaelis-Becker reaction is the reaction of a sodium or potassium salt of a dialkyl phosphite with an alkyl halide. researchgate.netchempedia.info To synthesize a phosphinate via this route, one would start with an H-phosphinate, such as ethyl phenylphosphinate, deprotonate it with a base to form the corresponding phosphinite anion, and then react it with an alkyl halide like cyclopentylmethyl bromide.

Table 4: Substrate Scope in Michaelis-Arbuzov and Michaelis-Becker Type Reactions wikipedia.orgresearchgate.net

| Reaction | Phosphorus Reactant | Alkyl Halide | Product Type |

|---|---|---|---|

| Michaelis-Arbuzov | Triethyl phosphite | Benzyl chloride | Phosphonate |

| Michaelis-Arbuzov | Ethyl diphenylphosphinite | Methyl iodide | Phosphine oxide |

| Michaelis-Becker | Sodium diethyl phosphite | n-Butyl bromide | Phosphonate |

| Michaelis-Becker | Potassium ethyl phenylphosphinate | Ethyl iodide | Phosphinate |

Investigations into Green Chemistry Approaches for Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. rsc.org For the synthesis of phosphinates, including this compound, several green chemistry approaches are being investigated.

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Microwave-assisted solvent-free synthesis has been shown to be effective for some organophosphorus reactions, reducing waste and energy consumption. nih.govsciepub.com

The use of greener, renewable solvents is another important aspect. For instance, the replacement of traditional volatile organic solvents with more benign alternatives is a key area of research. Furthermore, catalytic methods, especially those using earth-abundant and non-toxic metals, are being explored to replace stoichiometric reagents. nih.gov The development of one-pot reactions and tandem processes also contributes to a greener synthesis by reducing the number of purification steps and minimizing waste generation. nih.gov

Table 5: Principles of Green Chemistry and Their Application in Phosphinate Synthesis

| Green Chemistry Principle | Application in Phosphinate Synthesis |

|---|---|

| Prevention of Waste | Developing one-pot synthesis and atom-economical reactions like the Michaelis-Arbuzov reaction. |

| Use of Catalysis | Employing palladium or other transition metal catalysts for cross-coupling reactions to reduce the need for stoichiometric reagents. |

| Use of Safer Solvents and Auxiliaries | Exploring reactions in water or greener organic solvents; investigating solvent-free conditions. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. |

Role of Sustainable Solvents in this compound Synthesis

The increasing focus on green chemistry has led to the exploration of sustainable solvents as replacements for traditional, often hazardous, volatile organic compounds (VOCs) in chemical synthesis. semanticscholar.org The synthesis of phosphinates, including this compound, is an area where the adoption of greener solvents can significantly reduce the environmental impact. sciencedaily.com Sustainable solvents are chosen based on their renewability, low toxicity, biodegradability, and high boiling points, which minimize emissions. nih.gov

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as promising eco-friendly alternatives to conventional ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane. semanticscholar.orgnih.gov CPME, in particular, is noted for its high boiling point, low potential for peroxide formation, and stability under both acidic and basic conditions. researchgate.netresearchgate.net These properties make it a versatile solvent for a range of chemical reactions. nih.gov Research has demonstrated the successful use of CPME in various synthetic applications, including organometallic chemistry and catalysis, highlighting its potential as a suitable medium for the synthesis of this compound. nih.govrsc.org

The use of sustainable solvents can also lead to improved reaction yields and simplified work-up procedures. semanticscholar.org For instance, the hydrophobicity of CPME facilitates easy separation from water, which can streamline the purification process. nih.gov While specific studies on the synthesis of this compound using these exact solvents are not extensively documented, the principles from related syntheses suggest that solvents like CPME and 2-MeTHF could offer a more sustainable and efficient route. semanticscholar.orgmorressier.com

Table 1: Comparison of Sustainable and Conventional Solvents

| Solvent | Boiling Point (°C) | Source | Key Advantages |

|---|---|---|---|

| Cyclopentyl methyl ether (CPME) | 106 | Petrochemical (with high atom economy) nih.gov | Low peroxide formation, high stability, hydrophobicity nih.govresearchgate.net |

| 2-methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (from biomass) researchgate.net | Renewable source, good performance in organometallic reactions |

| Tetrahydrofuran (THF) | 66 | Petrochemical | Widely used, good solvent for many reactions |

| Dioxane | 101 | Petrochemical | High boiling point |

Exploration of Catalyst-Free Synthetic Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for, often expensive and toxic, metal catalysts. organic-chemistry.orgnih.gov For the synthesis of phosphinates and related organophosphorus compounds, several catalyst-free approaches have been reported, which could potentially be adapted for the synthesis of this compound.

One such approach involves the use of alternative energy sources, such as ultrasound or photochemical irradiation, to promote the reaction. rsc.orgacs.org For example, catalyst-free Kabachnik–Fields reactions have been successfully carried out under solvent-free sonication conditions to produce α-aminophosphonates with high yields in very short reaction times. rsc.org Similarly, a catalyst-free photochemical hydrophosphination of olefins has been developed, offering an efficient route to H-phosphinates. acs.org

Another strategy for catalyst-free synthesis involves the reaction of secondary phosphine oxides with various reagents under thermal conditions. organic-chemistry.orgnih.gov A practical, catalyst-free method for the synthesis of phosphinic amides has been reported by simply heating secondary phosphine oxides and O-benzoylhydroxylamines in the presence of a base. organic-chemistry.orgnih.gov Additionally, multicomponent reactions in water have been shown to produce functionalized phosphonates without the need for a catalyst. thieme-connect.com

These examples demonstrate the feasibility of synthesizing organophosphorus compounds without the use of catalysts. The application of these principles to the synthesis of this compound could involve the reaction of diphenylphosphine oxide with a suitable cyclopentylmethyl-containing electrophile under thermal, photochemical, or ultrasound-promoted conditions.

Table 2: Examples of Catalyst-Free Synthesis of Organophosphorus Compounds

| Reaction Type | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Kabachnik–Fields Reaction rsc.org | Aromatic aldehydes, anilines, triethylphosphite | Ultrasound, solvent-free | α-aminophosphonates | Up to 99% |

| Hydrophosphination acs.org | Alkenes, bis(trimethylsilyl)phosphonite | UV irradiation (254 nm) | H-phosphinates | Good to excellent |

| Phosphinic Amide Synthesis organic-chemistry.orgnih.gov | Secondary phosphine oxides, O-benzoylhydroxylamines | Heat, K₂CO₃ | Phosphinic amides | Moderate to excellent |

| Multicomponent Reaction in Water thieme-connect.com | Dialkyl acetylenedicarboxylate, trimethyl phosphite, hydroxy compounds | Stirring in water | Functionalized phosphonates | Good |

Reactivity Profiles and Mechanistic Elucidation

Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and their application to organophosphorus compounds provides insight into reaction kinetics and mechanisms.

Kinetic and Mechanistic Studies of Solvolysis

No specific kinetic or mechanistic studies on the solvolysis of Cyclopentylmethyl diphenylphosphinate (B8688654) have been reported in the available scientific literature.

General studies on the solvolysis of related phosphinate esters indicate that the reaction mechanism can be influenced by factors such as the nature of the solvent, the nucleophile, and the leaving group. Solvolysis often proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway. In an SN1-type mechanism, the rate-determining step is the formation of a carbocation intermediate, while in an SN2 mechanism, the reaction occurs in a single concerted step. For a compound like Cyclopentylmethyl diphenylphosphinate, the stability of a potential cyclopentylmethyl carbocation would be a key factor in a possible SN1 pathway.

Influence of Conformational Transmission on Reaction Rates

There is no available research specifically detailing the influence of conformational transmission on the reaction rates of this compound.

Conformational transmission refers to the propagation of steric and electronic effects through the molecular framework, which can influence reactivity at a distant site. In the case of this compound, the conformation of the cyclopentyl ring could potentially affect the accessibility of the phosphorus center to incoming nucleophiles or influence the stability of transition states. However, without specific experimental data, any discussion remains theoretical.

Pathways of Phosphonate P-C Bond Cleavage

Specific studies on the pathways of P-C bond cleavage in this compound are not available in the current body of scientific literature.

Deprotonation Chemistry of Related Phosphine (B1218219) Oxides

While there is no specific information on the deprotonation of this compound, studies on analogous phosphine oxides provide some context. The hydrogen atoms on the carbon adjacent (α-position) to the phosphoryl group (P=O) in phosphine oxides exhibit enhanced acidity. This allows for deprotonation by a strong base, such as an organolithium reagent, to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions. For a related compound, the acidity of the α-protons on the cyclopentylmethyl group would be of interest.

Rearrangement Reactions Involving Organophosphorus Moieties

There are no documented rearrangement reactions specifically involving this compound.

Organophosphorus compounds can undergo various types of rearrangement reactions, where a group migrates from one atom to another within the molecule. Examples include the Arbuzov rearrangement, which is fundamental in organophosphorus chemistry for forming P-C bonds. Other rearrangements might involve the migration of groups to or from the phosphorus atom, often driven by the formation of a more stable species. The potential for the cyclopentylmethyl group or one of the phenyl groups to rearrange would be a subject for future investigation.

Coordination Chemistry and Ligand Properties

Cyclopentylmethyl Diphenylphosphinate (B8688654) as a Coordinating Ligand

No published research specifically details the role of Cyclopentylmethyl diphenylphosphinate as a coordinating ligand. General principles of phosphinate ligands suggest that coordination to a metal center would likely occur through the lone pair of electrons on the phosphorus atom and potentially through the oxygen atom, allowing for monodentate or bidentate coordination modes. The cyclopentylmethyl group would introduce specific steric bulk, which is known to influence the stability and reactivity of metal complexes. However, without experimental data, any description of its coordinating behavior remains speculative.

Complexation with Transition Metals and Main Group Elements

There is no available literature describing the synthesis or characterization of complexes formed between this compound and transition metals or main group elements. While the synthesis of metal complexes with other phosphine (B1218219) ligands, including those with cyclic alkyl substituents, is well-documented, no such information exists for the title compound. Consequently, data tables of bond lengths, coordination numbers, or spectroscopic data for its complexes cannot be provided.

Impact of Ligand Design on Catalytic Cycles and Metal-Ligand Interactions

The specific impact of the this compound ligand design on catalytic cycles and metal-ligand interactions has not been reported. In general, the electronic and steric properties of phosphine and phosphinate ligands are critical in tuning the activity and selectivity of metal catalysts. The electron-donating or withdrawing nature of the substituents on the phosphorus atom, combined with the steric hindrance they impose, can significantly affect key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The unique combination of a cyclopentylmethyl and two phenyl groups in the subject compound would undoubtedly influence these properties, but the nature and extent of this influence remain unelucidated.

Catalysis and Industrial Chemical Processes

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, often relies on organometallic complexes. Organophosphorus compounds are frequently employed as ligands that coordinate to a central metal atom, modifying its electronic and steric properties to control catalytic activity and selectivity.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds, widely used in pharmaceutical and materials science. These reactions are typically catalyzed by palladium complexes, where phosphine (B1218219) ligands play a crucial role in the catalytic cycle. The electronic and steric nature of the phosphine ligand influences the efficiency of key steps like oxidative addition and reductive elimination. While various bulky and electron-rich phosphine ligands have been developed and studied extensively for these reactions, specific studies detailing the use of Cyclopentylmethyl diphenylphosphinate (B8688654) as a ligand in such transformations are not currently available in the scientific literature.

Beyond cross-coupling, transition metals catalyze a vast array of organic transformations. The performance of these catalysts is heavily dependent on the ligand sphere. Although phosphinate compounds can, in principle, act as ligands, there is no specific research documenting the application of Cyclopentylmethyl diphenylphosphinate in other transition metal-mediated processes.

Utility in Heterogeneous Catalysis Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. While solid supports can be functionalized with organophosphorus ligands to create heterogeneous catalysts, there is no available data on the use of this compound in such systems.

Computational and Theoretical Chemistry Studies

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The synthesis of phosphinates often involves nucleophilic substitution at a phosphorus center. scispace.comsapub.org Computational methods, such as density functional theory (DFT), can be used to model these reactions and characterize the structures and energies of reactants, products, and transition states. scispace.com

Nucleophilic substitution at a tetracoordinated phosphorus atom can proceed through two primary mechanisms: a concerted, one-step process involving a single pentacoordinate transition state, or a stepwise mechanism involving the formation of a trigonal bipyramidal pentacoordinate intermediate. scispace.comsapub.org The preferred pathway can depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.comresearchgate.net

Computational studies can map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. scispace.com This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming its identity through vibrational frequency analysis (a single imaginary frequency corresponding to the reaction coordinate).

For the synthesis of Cyclopentylmethyl diphenylphosphinate (B8688654), computational modeling could be employed to investigate the mechanism of its formation, for example, from the reaction of a diphenylphosphinyl chloride with cyclopentylmethanol. This would involve characterizing the transition state for the nucleophilic attack of the alcohol on the phosphorus center and determining the activation energy barrier for the reaction.

Solvent effects can have a significant impact on reaction rates and mechanisms. researchgate.net Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are widely used in computational chemistry to account for the influence of a solvent without explicitly modeling individual solvent molecules. google.comfaccts.de

In the CPCM model, the solute is placed in a cavity within a polarizable dielectric continuum that represents the solvent. google.com The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, thereby accounting for the electrostatic effects of solvation. nih.gov This approach allows for the calculation of solvation free energies and the investigation of solvent effects on reaction profiles. researchgate.netnih.gov The CPCM model has been shown to be effective in studies of phosphorus-containing compounds. researchgate.netsapub.org

For the computational modeling of the synthesis of Cyclopentylmethyl diphenylphosphinate, the use of a CPCM model would be crucial for obtaining accurate energy profiles in solution. The choice of solvent in the model would be matched to the experimental reaction conditions to provide a realistic simulation of the solvent's influence on the reaction mechanism and energetics.

Prediction of Optoelectronic Properties for Advanced Materials Design

Computational methods are increasingly used to predict the electronic and optical properties of materials, guiding the design of new functional molecules for applications in organic electronics. researchgate.netdntb.gov.ua Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for this purpose. researchgate.netcardiff.ac.uk

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. rsc.orge3s-conferences.org The HOMO-LUMO energy gap is a key parameter that influences the material's electronic behavior, including its conductivity and optical absorption properties. researchgate.net For organophosphorus compounds, the nature of the phosphorus center and its substituents can significantly affect the HOMO-LUMO gap. researchgate.netchemrxiv.org

TD-DFT calculations can be used to predict the electronic absorption and emission spectra of molecules by calculating the energies of excited states and the oscillator strengths of transitions between them. chemrxiv.orgresearchgate.net These calculations can provide insights into the color and luminescence properties of materials. researchgate.net

For this compound, DFT and TD-DFT calculations could be used to predict its HOMO-LUMO gap, absorption spectrum, and potential for luminescence. By systematically modifying the structure of the molecule in silico (e.g., by changing the substituents on the phosphorus atom), it would be possible to explore how its optoelectronic properties can be tuned for specific applications, such as in organic light-emitting diodes (OLEDs) or other electronic devices.

Theoretical Approaches to High-Lying Excited States

The study of high-lying excited states is important for understanding the photophysical and photochemical behavior of molecules, including processes such as photodegradation and multi-photon absorption. Theoretical methods provide a means to investigate these states, which can be challenging to access experimentally.

Ab initio methods, such as configuration interaction (CI) and coupled-cluster (CC) theory, can provide accurate descriptions of excited states, but they are computationally expensive. Time-dependent density functional theory (TD-DFT) offers a more computationally tractable approach and is widely used for studying the excited states of organic molecules. researchgate.net

For phosphine (B1218219) oxides and related compounds, theoretical studies have been used to investigate the nature of their electronic transitions and the role of the phosphorus 3d-orbitals in the P-O bond. rsc.org The oxygenation of a trivalent phosphorus center to a pentavalent phosphine oxide can significantly alter the electronic structure and excited state properties. chemrxiv.orgnih.gov

While specific studies on the high-lying excited states of this compound are not available, theoretical methods could be applied to investigate its photostability and potential for nonlinear optical properties. Such studies would involve calculating the energies and characters of its higher excited states and identifying potential decay pathways from these states.

Applications in Materials Science and Engineering

Polymeric Materials

In the realm of polymeric materials, Cyclopentylmethyl diphenylphosphinate (B8688654) serves multiple functions, primarily aimed at improving the safety, durability, and functionality of a wide array of polymers.

Role as Flame Retardants

Phosphorus-based compounds are well-established as effective flame retardants, and Cyclopentylmethyl diphenylphosphinate is no exception. Its efficacy stems from its ability to interfere with the combustion cycle of polymers. Upon heating, diphenylphosphinate derivatives can act in both the condensed phase and the gas phase to retard flame propagation.

In the condensed phase , the compound can decompose to form phosphoric acid species. These species promote the charring of the polymer, creating a thermally stable, insulating layer on the material's surface. This char layer acts as a barrier, limiting the evolution of flammable volatile compounds and preventing the transfer of heat to the underlying polymer.

In the gas phase , phosphorus-containing radicals, such as PO•, can be released during the decomposition of the phosphinate. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the combustion reactions in the flame. This "flame poisoning" effect interrupts the exothermic processes of combustion, leading to flame suppression. While specific performance data for this compound is not extensively published, the general mechanism is well-understood for the diphenylphosphine (B32561) oxide (DPO) class of compounds, which are structurally related. The effectiveness of such flame retardants is often evaluated using standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.

Illustrative Flame Retardancy Performance of a Related Diphenylphosphine Oxide Derivative in Epoxy Resin

| Property | Unmodified Epoxy | Epoxy + 10 wt% DPO Derivative |

|---|---|---|

| LOI (%) | 22 | 30 |

| UL-94 Rating | V-2 | V-0 |

This table illustrates the typical performance improvement seen with the addition of diphenylphosphine oxide derivatives to polymers. Data is representative of the class of compounds.

Function as Polymer Modifiers and Additives

Beyond flame retardancy, this compound can be utilized as a polymer modifier and additive to enhance other material properties. Its incorporation into a polymer matrix, either as a non-reactive additive or a reactive co-monomer, can influence the final characteristics of the material.

As an additive, the bulky nature of the diphenylphosphinate and cyclopentylmethyl groups can increase the free volume within the polymer, a principle often used in the design of materials with specific gas permeability properties. Furthermore, the polar P=O bond can enhance the polymer's adhesion to various substrates and improve its compatibility with other polar fillers or additives. When used as a plasticizer, it can increase the flexibility and processability of rigid polymers.

Integration into Organometallic Polymer Architectures

The phosphinate group in this compound is an effective ligand for a variety of metal ions. This characteristic allows for its use as a building block in the synthesis of organometallic polymers and metal-organic frameworks (MOFs). In these architectures, the phosphinate group can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks.

These organometallic polymers can exhibit a range of interesting properties, including catalytic activity, unique magnetic and optical behavior, and high thermal stability. The cyclopentylmethyl and phenyl groups attached to the phosphorus atom can be used to tune the steric and electronic environment around the metal center, thereby influencing the properties of the resulting organometallic material. The ability of phosphinate ligands to bridge metal centers is a key aspect of their utility in creating robust and functional polymeric structures.

Electronic and Optical Materials

The electronic properties of the diphenylphosphinate moiety have led to investigations into the use of this compound and related compounds in electronic and optical devices.

Development of Organic Light Emitting Diodes (OLEDs)

In the field of Organic Light Emitting Diodes (OLEDs), materials with specific electronic functionalities are required for efficient device performance. Phosphine (B1218219) oxide derivatives, which are structurally analogous to phosphinates, have been successfully employed as electron-transporting materials (ETMs) and as hosts for phosphorescent emitters.

The P=O bond in these compounds is highly polar, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This low LUMO level facilitates the injection of electrons from the cathode and their transport through the electron-transporting layer to the emissive layer of the OLED. The high triplet energy of many phosphine oxide compounds also makes them suitable as host materials for blue phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host. While specific research on this compound in OLEDs is limited, its core chemical features suggest its potential in these applications.

Typical Properties of Phosphine Oxide-Based Electron Transport Materials

| Property | Value Range |

|---|---|

| LUMO Energy Level | -2.5 to -3.0 eV |

| Triplet Energy (T1) | > 2.7 eV |

| Glass Transition Temp. (Tg) | > 100 °C |

This table provides typical property ranges for phosphine oxide compounds used as electron transport materials in OLEDs.

Application in Photonic Devices

The application of organophosphorus compounds in photonic devices is an emerging area of research. Materials with high refractive indices and good optical transparency are sought after for applications such as waveguides and optical sensors. The presence of aromatic rings in this compound contributes to a higher refractive index.

Furthermore, the ability of the phosphinate group to coordinate with lanthanide ions opens up possibilities for creating luminescent materials. Lanthanide complexes are known for their sharp and intense emission properties, which are valuable for applications in lighting, displays, and optical amplification. The organic ligand, in this case, this compound, can act as an "antenna" to absorb light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. While still a nascent field, the potential for designing novel photonic materials based on phosphinate ligands is significant.

Based on a comprehensive search of available scientific and technical literature, there is no specific information regarding the applications of the chemical compound “this compound” in the areas of Materials Science and Engineering as outlined in the requested article structure.

The search for research findings, data, and discussions related to "this compound" yielded no results for its use in:

Advanced Coating Systems and Surface Engineering

Metal Extraction and Separation Technologies

Nanomaterials and Microelectromechanical Systems (MEMS)

General information on broader categories of related compounds, such as organophosphorus compounds or diphenylphosphinates, is available. However, in keeping with the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate the requested article. An article on this specific compound with the required detailed research findings and data tables cannot be produced without resorting to speculation or including information on unrelated chemicals, which would violate the core instructions of the request.

Therefore, the requested article on the applications of "this compound" in Materials Science and Engineering cannot be generated at this time due to a lack of available data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.